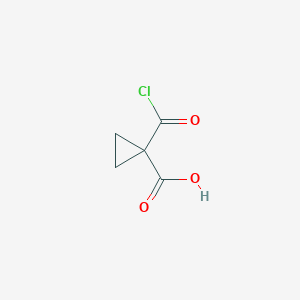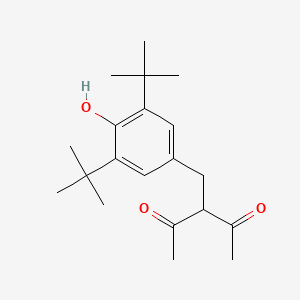
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE
Descripción general
Descripción
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is commonly used in various industrial and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with acetylacetone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Utilized in the production of stabilizers for plastics and other materials to enhance their longevity and performance.
Mecanismo De Acción
The antioxidant activity of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize reactive species. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is unique due to its specific structure, which combines the antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with the diketone functionality of acetylacetone. This combination enhances its reactivity and effectiveness in various applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H30O3/c1-12(21)15(13(2)22)9-14-10-16(19(3,4)5)18(23)17(11-14)20(6,7)8/h10-11,15,23H,9H2,1-8H3 |
Clave InChI |
AALGRJGDVABXRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
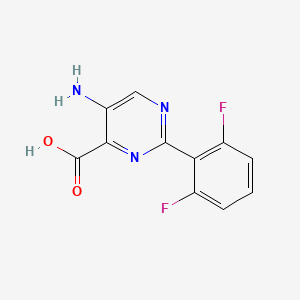

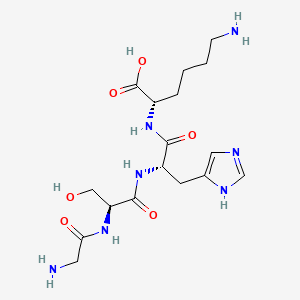
![Ethyl 3-hydroxy-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B8733332.png)
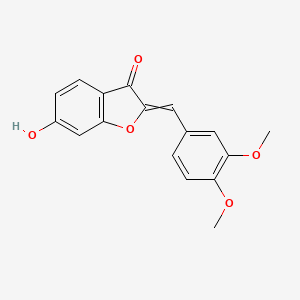
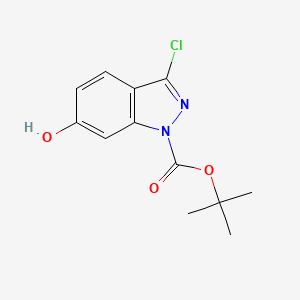
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)
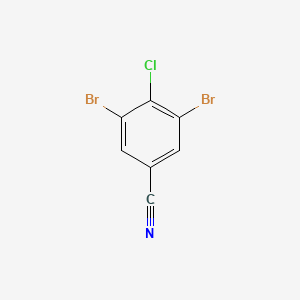
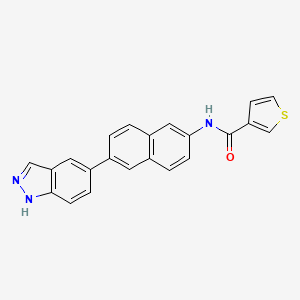
![8-Ethyl-4-methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8733368.png)
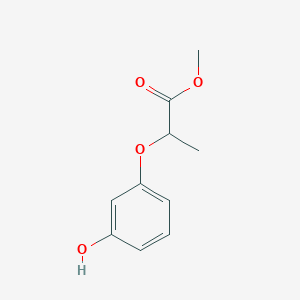
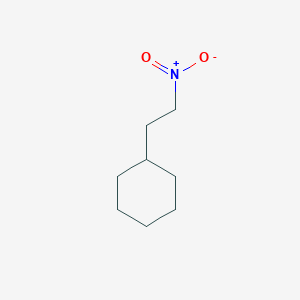
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
